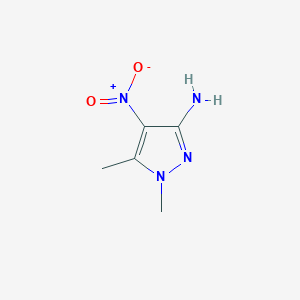

1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro-

Description

The compound 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro- is a distinct molecule within the pyrazole (B372694) family, characterized by a specific arrangement of functional groups that impart a unique set of chemical properties. Its study is emblematic of the broader scientific endeavor to understand how molecular structure dictates function, a principle that drives innovation in both organic synthesis and materials science.

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. nih.gov This structural feature makes them a versatile scaffold in medicinal chemistry and organic synthesis. nih.gov The pyrazole ring is a privileged structure, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov The presence of both a pyrrole-like and a pyridine-like nitrogen atom within the ring gives pyrazoles amphoteric properties, allowing them to act as both weak acids and weak bases. nih.gov

The specific compound, 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro-, is a highly substituted pyrazole. The substituents—an amino group at the 3-position, a nitro group at the 4-position, and methyl groups at the 1- and 5-positions—are not merely decorative but are crucial in defining the molecule's electronic and steric characteristics.

Substituted pyrazoles are foundational building blocks in the synthesis of more complex molecules. mdpi.com The diverse reactivity of the pyrazole ring and its substituents allows for a wide range of chemical transformations, leading to the construction of intricate molecular architectures. nih.gov For instance, the amino group in aminopyrazoles can act as a nucleophile, participating in cyclization reactions to form fused heterocyclic systems. mdpi.com

In the realm of materials science, the unique electronic properties of substituted pyrazoles make them attractive for a variety of applications. They have been investigated for their use as:

Luminescent and fluorescent agents nih.gov

Semiconductors nih.gov

Organic light-emitting diodes (OLEDs) nih.gov

Energetic materials nih.govnih.gov

The introduction of specific functional groups can tune the optical and electronic properties of the pyrazole core, enabling the design of materials with tailored functionalities. nih.gov

The particular arrangement of functional groups in 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro- provides a compelling case for its detailed investigation. The rationale for studying this specific molecule can be broken down by considering the contribution of each substituent:

The Amino Group (-NH2): The presence of an amino group at the 3-position significantly influences the molecule's reactivity. It can serve as a key synthetic handle for further functionalization, allowing for the construction of more complex heterocyclic systems. mdpi.com The amino group also has the potential to engage in hydrogen bonding, which can influence the molecule's solid-state packing and its interactions with other molecules.

The Nitro Group (-NO2): The strongly electron-withdrawing nitro group at the 4-position has a profound impact on the electronic properties of the pyrazole ring. fu-berlin.de This can enhance the molecule's potential as an energetic material or as a component in charge-transfer complexes. nih.govnih.gov The presence of both an electron-donating amino group and an electron-withdrawing nitro group creates a "push-pull" system, which can lead to interesting photophysical properties.

The combination of these functional groups in a single molecule creates a platform for exploring the interplay of electronic and steric effects on chemical reactivity and material properties.

Table 1: Physicochemical Properties of Representative Substituted Pyrazoles

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3,5-Dimethylpyrazole | C5H8N2 | 96.13 | 107-108 | 218 |

| 4-Nitropyrazole | C3H3N3O2 | 113.07 | 162-164 | - |

| 1-Methyl-1H-pyrazol-3-amine | C4H7N3 | 97.12 | 53-55 | 135 (15 mmHg) |

This table presents data for structurally related compounds to provide a comparative context for the properties of 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro-.

Table 2: Spectroscopic Data for a Structurally Similar Compound: 3,5-dimethyl-4-nitropyrazole

| Spectroscopic Technique | Key Signals |

| ¹H NMR | δ (ppm): 13.3 (s, 1H, NH), 2.5 (s, 6H, 2xCH₃) |

| ¹³C NMR | δ (ppm): 145.0 (C3/C5), 125.0 (C4), 12.0 (CH₃) |

| IR (cm⁻¹) | 3100 (N-H), 1550 (NO₂ asym), 1350 (NO₂ sym) |

Data is for a representative compound and serves to illustrate the expected spectroscopic features. fu-berlin.de

Structure

3D Structure

Properties

CAS No. |

89607-18-1 |

|---|---|

Molecular Formula |

C5H8N4O2 |

Molecular Weight |

156.14 g/mol |

IUPAC Name |

1,5-dimethyl-4-nitropyrazol-3-amine |

InChI |

InChI=1S/C5H8N4O2/c1-3-4(9(10)11)5(6)7-8(3)2/h1-2H3,(H2,6,7) |

InChI Key |

OPSCBKWWIDRPHS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C)N)[N+](=O)[O-] |

solubility |

22.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 1h Pyrazol 3 Amine, 1,5 Dimethyl 4 Nitro

Methodologies for the Preparation of 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro- and its Key Precursors

The synthesis of 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro- is typically not a single-step process but rather a strategic sequence involving the formation of a pyrazole (B372694) core followed by functional group manipulation. The most logical and widely applied approach involves the initial synthesis of the key precursor, 1,5-dimethyl-1H-pyrazol-3-amine, which is subsequently nitrated.

Strategic Nitration of Pyrazole Intermediates

The introduction of a nitro group at the C4 position of the pyrazole ring is a critical step in the synthesis of the title compound. This is achieved through electrophilic nitration of the precursor, 1,5-dimethyl-1H-pyrazol-3-amine. The pyrazole ring is an electron-rich aromatic system, and the existing substituents heavily influence the regiochemical outcome of the nitration. The amino group at C3 and the methyl group at C5 are both activating, ortho-, para-directing groups, which strongly favor the introduction of the electrophile (NO₂⁺) at the C4 position.

Common nitrating agents for pyrazoles include mixtures of concentrated nitric acid and sulfuric acid, or nitric acid in acetic anhydride. nih.govresearchgate.net The reaction conditions must be carefully controlled to prevent over-nitration or degradation of the starting material, especially given the presence of the acid-sensitive amino group. A close analogue, 3,5-dimethylpyrazole, undergoes nitration with a mixture of 70% nitric acid in 80% sulfuric acid to yield 3,5-dimethyl-4-nitropyrazole exclusively, with a reported yield of 76%. semanticscholar.org This precedent strongly supports the feasibility and regioselectivity of nitrating 1,5-dimethyl-1H-pyrazol-3-amine at the C4 position.

| Starting Material | Nitrating Agent | Product | Yield | Reference |

|---|---|---|---|---|

| 3,5-Dimethylpyrazole | 70% HNO₃ in 80% H₂SO₄ | 3,5-Dimethyl-4-nitropyrazole | 76% | semanticscholar.org |

| 1-Methylpyrazole | conc. HNO₃ / conc. H₂SO₄ | 1-Methyl-4-nitropyrazole | Not specified | nih.gov |

Regioselective Amination Approaches

The term "amination" in this context primarily refers to the construction of the 3-aminopyrazole (B16455) core of the precursor. One of the most versatile and widely used methods for synthesizing 3(5)-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine (B178648) derivative. beilstein-journals.orgnih.govnih.gov To produce the key precursor, 1,5-dimethyl-1H-pyrazol-3-amine, this reaction would involve the cyclocondensation of methylhydrazine with acetoacetonitrile (3-oxobutanenitrile).

The mechanism involves an initial nucleophilic attack by the hydrazine on the ketone's carbonyl carbon to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after tautomerization. beilstein-journals.orgnih.gov The use of methylhydrazine as the hydrazine component establishes the N1-methyl group, while the acetoacetonitrile provides the C5-methyl and C3-amino functionalities.

Multi-Component Reaction Strategies for Pyrazole Ring Formation

Multi-component reactions (MCRs) offer an efficient alternative for constructing the pyrazole ring system in a single step from simple starting materials. While a specific MCR for the direct synthesis of 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro- is not prominently documented, strategies exist for forming the core N-substituted pyrazole ring.

For instance, a three-component synthesis of N-substituted pyrazoles has been developed involving the reaction of a primary amine, a 1,3-dicarbonyl compound, and an aminating agent like O-(4-nitrobenzoyl)hydroxylamine. nih.gov An adaptation of this method could theoretically be envisioned to construct the 1,5-dimethylpyrazole (B184060) core by using methylamine (B109427) and pentane-2,4-dione. However, the introduction of the 3-amino group would require a different strategy, such as using a functionalized 1,3-dicarbonyl equivalent. More relevant are MCRs that directly yield aminopyrazoles, which often involve the reaction of β-ketonitriles, aldehydes, and hydrazines under specific catalytic conditions.

Derivatization Reactions of 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro-

The title compound possesses two key functional groups that are amenable to further chemical transformation: the nitro group at C4 and the amino group at C3. These allow for a range of derivatization reactions to produce novel pyrazole-based structures.

Reductive Transformations of the Nitro Group to Amino Functionality

The nitro group at the C4 position can be readily reduced to a primary amino group, yielding 1,5-dimethyl-1H-pyrazole-3,4-diamine. This transformation is a cornerstone in synthetic chemistry, opening pathways to fused heterocyclic systems like pyrazolo[3,4-b]pyrazines.

A common and effective method for this reduction is catalytic hydrogenation. znaturforsch.com For example, the nitro group of N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids was successfully reduced to an amino group using hydrogen gas with a 5% Palladium on carbon (Pd/C) catalyst. znaturforsch.com This reduction was followed by a spontaneous intramolecular cyclization (lactamization). This example, performed on a closely related substrate, demonstrates the viability of catalytic hydrogenation for selectively reducing the 4-nitro group without affecting the pyrazole ring or other substituents. Other reagents for nitro group reduction, such as tin(II) chloride in hydrochloric acid or sodium dithionite, could also be employed. frontiersin.org

| Starting Material | Reducing Agent/Conditions | Product Type | Reference |

|---|---|---|---|

| N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids | H₂, 5% Pd/C | N-(4-amino-1,3-dimethyl-1H-pyrazol-5-yl) D,L-α-amino acids (intermediate) | znaturforsch.com |

Modifications at the Amino Moiety (e.g., Schiff Base Formation)

The exocyclic amino group at the C3 position is a versatile handle for derivatization. One of the most fundamental reactions of this primary amine is its condensation with aldehydes or ketones to form Schiff bases (imines). This reaction typically proceeds by heating the aminopyrazole and the carbonyl compound in a suitable solvent, often with an acid catalyst.

Numerous studies have reported the synthesis of Schiff bases from aminopyrazole derivatives. For example, various pyrazole-based Schiff bases have been prepared through the condensation reaction between a pyrazole aldehyde and various aromatic amines. While this is the reverse of the reaction of interest, it demonstrates the reversible formation of the C=N bond. More directly, 4-aminoantipyrine (B1666024) (4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one), a compound with a similar 4-aminopyrazole substructure, readily reacts with aldehydes like 4-hydroxy-3-nitrobenzaldehyde (B41313) in refluxing ethanol (B145695) to form the corresponding Schiff base in high yield (89%). This highlights the nucleophilicity of the amino group on the pyrazole ring and its capability to participate in condensation reactions to form new C=N bonds.

Functionalization at Methyl Substituents

The 1,5-dimethyl-4-nitro-1H-pyrazol-3-amine structure features two methyl groups at the N1 and C5 positions. The reactivity of these groups can be influenced by the electronic nature of the pyrazole ring. The C5-methyl group, in particular, is attached to an unsaturated ring system and may exhibit reactivity analogous to benzylic or allylic positions, making it a target for various functionalization reactions.

While specific studies on the side-chain reactions of 1,5-dimethyl-4-nitro-1H-pyrazol-3-amine are not extensively documented, the functionalization of methyl groups on related nitrated pyrazole systems has been reported. A notable transformation is the conversion of methyl groups on a 4-nitropyrazole ring into dinitromethyl groups, creating highly energetic compounds. This indicates that the methyl groups on the target scaffold can serve as handles for introducing further functionalities, particularly when activated by the electron-withdrawing nitro group.

Potential transformations could include oxidation, halogenation, and condensation reactions. Strong oxidizing agents might convert the C5-methyl group into a carboxylic acid, provided the benzylic-like carbon has at least one hydrogen. Free-radical halogenation, for instance with N-bromosuccinimide (NBS), could selectively introduce a halogen at the C5-methyl position, which can then act as a leaving group for subsequent nucleophilic substitution reactions.

| Reaction Type | Reagents | Potential Product |

| Oxidation | KMnO₄ or H₂CrO₄ | 1-Methyl-4-nitro-3-amino-1H-pyrazole-5-carboxylic acid |

| Radical Halogenation | N-Bromosuccinimide (NBS), light/initiator | 5-(Bromomethyl)-1-methyl-4-nitro-1H-pyrazol-3-amine |

| Dinitration | Mixed Acid (HNO₃/H₂SO₄) | 5-(Dinitromethyl)-1-methyl-4-nitro-1H-pyrazol-3-amine |

Formation of Fused Heterocyclic Systems Incorporating the 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro- Scaffold

The 3-amino group of the pyrazole ring is a key functional handle for the construction of fused polycyclic systems. Its binucleophilic nature allows it to react with a variety of bi-electrophilic reagents to form new heterocyclic rings fused to the pyrazole core. This strategy is a cornerstone in medicinal chemistry for creating scaffolds like pyrazolopyrimidines, which are bioisosteres of purines.

The condensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents is a classical and effective method for synthesizing pyrazolo[1,5-a]pyrimidines. Similarly, reaction with single-carbon synthons can lead to the formation of pyrazolo[3,4-d]pyrimidines. These reactions typically proceed through an initial condensation followed by an intramolecular cyclization. The regioselectivity of the cyclization can often be controlled by the reaction conditions and the nature of the substituents on both the pyrazole and the reaction partner.

For instance, the reaction of a 5-aminopyrazole (possessing the same 1,3-amino/N-H relationship as the title compound) with N,N-substituted amides in the presence of phosphorus tribromide can yield pyrazolo[3,4-d]pyrimidines. Microwave-assisted synthesis has also been employed to accelerate these cyclizations, for example, by reacting ortho-amino pyrazole esters with various nitriles in the presence of a base to form pyrazolo[3,4-d]pyrimidin-4(5H)-ones in high yields. These methodologies are directly applicable to 1,5-dimethyl-4-nitro-1H-pyrazol-3-amine for the synthesis of novel bicyclic systems.

| Fused System | Reagents | Description |

| Pyrazolo[3,4-d]pyrimidine | Formamide, POCl₃ | A one-pot reaction where the aminopyrazole reacts with formamide, which acts as a one-carbon electrophile, leading to the formation of the fused pyrimidine (B1678525) ring. |

| Pyrazolo[3,4-d]pyrimidin-4(5H)-one | Aliphatic/Aromatic Nitriles, K-tert-butoxide | Cyclization of an ortho-amino pyrazole ester with nitriles under basic conditions, often facilitated by microwave irradiation. |

| Pyrazolo[1,5-a]pyrimidine | β-Enaminones or 1,3-Dicarbonyls | Condensation reaction where the exocyclic amino group and the N2 ring nitrogen of the 3-aminopyrazole attack the electrophilic centers of the partner molecule. |

| Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine | N/A (Further functionalization) | More complex tricyclic systems can be built from pre-formed pyrazolo[3,4-d]pyrimidine precursors. |

Annulation reactions provide a powerful tool for constructing fused ring systems through concerted or stepwise processes. For 3-aminopyrazoles, these strategies often leverage the nucleophilicity of both the exocyclic amino group and the ring nitrogens to build new carbo- or heterocyclic rings.

One advanced approach is the N-heterocyclic carbene (NHC)-catalyzed [3+3] annulation of 5-aminopyrazoles with α,β-unsaturated aldehydes (enals). This enantioselective method leads to the formation of pyrazolo[3,4-b]pyridone derivatives. In this process, the aminopyrazole acts as a three-atom building block, reacting with the three-carbon unit derived from the enal.

Another regioselective method involves a [3+2+1] annulation of 3-aminopyrazole with aryl methyl ketones or aryl alkynes, where N,N-dimethylethanolamine (DMEA) serves as a single or triple carbon source after C(sp³)–H activation. This strategy allows for the efficient and regioselective construction of pyrazolo[3,4-b]pyridines. Furthermore, the homo-condensation of functionalized 4-nitropyrazole-5-carbaldehydes has been shown to produce tricyclic pyrazolo[3,4-f]indazole-4,8-diones, demonstrating that the pyrazole scaffold can be used to build even more complex, expanded polycyclic systems.

| Annulation Strategy | Reagents | Fused System |

| [3+3] Annulation | α,β-Unsaturated Aldehydes, NHC catalyst | Pyrazolo[3,4-b]pyridone |

| [3+2+1] Annulation | Aryl Methyl Ketones, DMEA | Pyrazolo[3,4-b]pyridine |

| Homo-condensation | (Requires prior functionalization to a carbaldehyde) | Pyrazolo[3,4-f]indazole |

Mechanistic Organic Chemistry of 1h Pyrazol 3 Amine, 1,5 Dimethyl 4 Nitro and Analogues

Mechanistic Investigations of Nitro Group Transformations (e.g., Reduction)

The reduction of the nitro group is a fundamental transformation in the chemistry of nitroaromatic and nitroheterocyclic compounds, providing access to amino derivatives that are valuable synthetic intermediates. The mechanism of nitro group reduction is a multi-step process that can proceed through various intermediates depending on the reducing agent and reaction conditions.

The classical mechanism for the reduction of aromatic nitro compounds, which can be extended to 4-nitropyrazoles, is the Haber-Lukashevich pathway. This mechanism involves a series of two-electron and two-proton steps, leading to the formation of nitroso, hydroxylamino, and finally, the amino group. The generally accepted sequence of intermediates is as follows:

Nitro → Nitroso → Hydroxylamine → Amine

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups. wikipedia.org Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org The reaction mechanism on a catalyst surface involves the adsorption of the nitro compound and the hydrogen source, followed by a stepwise reduction. The catalytic reduction of 4-nitrophenol, an analogue with a similar electronic setup to 4-nitropyrazoles, has been extensively studied and is often used as a model reaction to evaluate catalyst activity. nih.govnih.govresearchgate.net The mechanism is believed to involve the formation of a 4-nitrophenolate (B89219) ion, which then interacts with the catalyst surface where the reduction occurs. nih.gov

Recent studies have also explored the use of other reducing systems. For instance, iron-based catalysts in the presence of a hydride donor like pinacol (B44631) borane (B79455) (HBpin) have been shown to effectively reduce nitro compounds. Mechanistic investigations suggest the involvement of a nitroso intermediate and an on-cycle iron hydride as a key catalytic intermediate. nih.gov

The electronic nature of the pyrazole (B372694) ring and its substituents significantly influences the rate and efficiency of the nitro group reduction. The presence of electron-donating groups, such as the amino and methyl groups in 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro-, is expected to increase the electron density on the pyrazole ring, which could modulate the reduction potential of the nitro group.

Table 1: Common Reagents for Nitro Group Reduction

| Reducing Agent | Catalyst/Conditions | Typical Intermediates |

|---|---|---|

| H₂ | Pd/C, PtO₂, Raney Ni | Nitroso, Hydroxylamine |

| NaBH₄ | Metal Nanoparticles (e.g., Au, Ag) | Nitroso, Hydroxylamine |

| Hydrazine (B178648) | Raney Ni | Hydroxylamine |

| Iron | Acidic Media | Amine (direct) |

| SnCl₂ | HCl | Amine (direct) |

| HBpin | Iron(salen) Complex | Nitroso |

Studies on Electrophilic and Nucleophilic Substitution Pathways on the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle, and its reactivity towards electrophilic and nucleophilic substitution is dictated by the electron distribution within the ring, which is in turn influenced by the substituents present.

Electrophilic Substitution:

The pyrazole ring is generally considered to be electron-rich and thus reactive towards electrophiles. Theoretical calculations and experimental evidence suggest that the C-4 position of the pyrazole ring is the most susceptible to electrophilic attack due to its higher electron density. quora.com In the case of 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro-, the C-4 position is already occupied by a nitro group. Therefore, further electrophilic substitution on the pyrazole ring is less likely and would require harsh conditions.

However, considering the synthesis of 4-nitropyrazoles, the nitration of pyrazole itself is a classic example of electrophilic aromatic substitution. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. scribd.com The reaction proceeds via the formation of a sigma complex (Wheland intermediate), followed by deprotonation to restore the aromaticity of the pyrazole ring. The regioselectivity for the C-4 position is well-established. scribd.comguidechem.com

Nucleophilic Substitution:

The presence of a strongly electron-withdrawing nitro group at the C-4 position makes the pyrazole ring in 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro- and its analogues susceptible to nucleophilic attack. Nucleophilic substitution reactions on nitropyrazoles are well-documented. For instance, 4-halonitropyrazoles can undergo nucleophilic substitution with various nucleophiles. osti.gov

In di- and trinitropyrazoles, a nitro group can be displaced by a nucleophile. uni-muenchen.de The regioselectivity of this substitution depends on the position of the substituents on the pyrazole ring. For N-unsubstituted 3,4,5-trinitropyrazole, the nitro group at the C-4 position is replaced, while N-substituted derivatives lead to functionalization at the C-5 position. uni-muenchen.de

Furthermore, vicarious nucleophilic substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, including nitropyrazoles. This reaction involves the addition of a carbanion bearing a leaving group to the aromatic ring, followed by base-induced β-elimination. acs.org

Table 2: Reactivity of the Pyrazole Ring in 1,5-dimethyl-4-nitro-1H-pyrazol-3-amine

| Position | Electronic Nature | Expected Reactivity |

|---|---|---|

| C-3 | Electron-rich (due to NH₂ and N-1) | Less susceptible to electrophiles than C-4 (if unoccupied) |

| C-4 | Electron-deficient (due to NO₂) | Susceptible to nucleophilic attack |

| C-5 | Influenced by N-1 methyl group | Less reactive than C-4 towards electrophiles |

| N-1 | Site of alkylation | Can be a site for further functionalization |

Catalytic Aspects in the Synthesis and Transformation of Pyrazole Derivatives

Catalysis plays a pivotal role in the synthesis and functionalization of pyrazole derivatives, offering efficient and selective methods for bond formation.

Transition-metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the C-H functionalization of pyrazoles, providing an alternative to traditional methods that require pre-functionalized starting materials. rsc.orgresearchgate.net These reactions allow for the direct formation of C-C and C-heteroatom bonds on the pyrazole ring. For instance, guided transition-metal-catalyzed arylation of 4-nitro-1H-pyrazoles has been developed for the regioselective synthesis of 5-aryl-4-nitro-1H-pyrazoles. acs.org

The synthesis of the pyrazole core itself can be achieved through various catalytic methods. These include:

[3+2] Cycloaddition reactions: This is a common strategy for constructing the pyrazole ring. For example, the reaction of trifluoroacetaldehyde (B10831) N-triftosylhydrazone with alkynes provides 3-trifluoromethylpyrazoles. organic-chemistry.org

Metal-catalyzed cyclization: Rhodium-catalyzed addition-cyclization of hydrazines with alkynes affords highly substituted pyrazoles. organic-chemistry.org Silver catalysis can promote the N-cyclization of N-propargyl hydrazides to access N-acyl pyrazoles. acs.org

One-pot multi-component reactions: These methods offer an efficient way to synthesize complex pyrazole derivatives from simple starting materials in a single step. mdpi.com

Furthermore, protic pyrazole complexes, where the N-H group of the pyrazole ligand can participate in the reaction, have been investigated for their catalytic applications. These complexes can act as bifunctional catalysts, with the metal center and the pyrazole N-H group cooperating to facilitate chemical transformations. nih.gov

Stereochemical Considerations in Pyrazole-Based Reaction Pathways

While 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro- is an achiral molecule, the introduction of chirality is a key aspect in the design of many biologically active compounds. Therefore, understanding the stereochemical considerations in reactions involving the pyrazole scaffold is of great importance.

The asymmetric synthesis of chiral pyrazole derivatives has been a subject of intense research. nih.govrsc.org Several strategies have been developed to achieve enantioselective synthesis:

Use of chiral auxiliaries: Chiral auxiliaries can be attached to the pyrazole precursor to control the stereochemical outcome of a reaction. For example, tert-butanesulfinamide has been used as a chiral auxiliary for the stereoselective synthesis of novel pyrazole derivatives. nih.gov

Asymmetric catalysis: Chiral catalysts can be employed to induce enantioselectivity in the formation of the pyrazole ring or in its subsequent functionalization. Organocatalysis has been successfully applied to the enantioselective synthesis of chiral pyrazolones. researchgate.net

1,3-Dipolar cycloaddition/ scribd.comnih.gov Sigmatropic Rearrangement: A cascade reaction involving the 1,3-dipolar cycloaddition of a diazo compound with an alkyne, followed by a scribd.comnih.gov sigmatropic rearrangement, has been used for the synthesis of chiral pyrazoles with a stereogenic group at the nitrogen atom, often with high stereoretention. nih.govuniovi.es

The pyrazolin-5-one tautomer of certain pyrazole derivatives is a versatile building block in asymmetric synthesis. The nucleophilic addition of pyrazolin-5-ones to various electrophiles can generate tetrasubstituted carbon centers with high stereocontrol. rwth-aachen.de

These examples highlight the potential for controlling the stereochemistry in reactions involving the pyrazole core, which is a critical consideration for the synthesis of complex, biologically active molecules derived from 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro- analogues.

Based on a comprehensive search for scientific literature, it is not possible to provide a detailed article on the advanced spectroscopic characterization of 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro- that meets the specific requirements of the requested outline.

The search for experimental and research data did not yield any publications containing a complete spectroscopic analysis—including Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), Raman, UV-Vis, and High-Resolution Mass Spectrometry (HRMS)—for this specific chemical compound.

While data is available for structurally related pyrazole derivatives, the strict instruction to focus solely on 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro- prevents the use of information from analogous compounds. Presenting data from different molecules would be scientifically inaccurate and would not fulfill the core requirements of the request.

Therefore, the requested article cannot be generated with the required level of detail and scientific accuracy due to the absence of specific characterization data in the available scientific literature.

Computational Chemistry and Quantum Chemical Investigations of 1h Pyrazol 3 Amine, 1,5 Dimethyl 4 Nitro

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various properties of chemical compounds, including their geometry, energy, and reactivity. For 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro-, DFT studies offer a detailed understanding of its electronic behavior.

Optimization of Molecular Geometries and Energetic Stability

The first step in most quantum chemical calculations is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy on the potential energy surface. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with a basis set such as 6-31G(d,p), are employed to determine bond lengths, bond angles, and dihedral angles. nih.gov

The stability of a molecule is a critical factor, and for substituted pyrazoles, the nature and position of the substituents significantly influence their energetic stability. nih.gov In the case of 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro-, the presence of both an electron-donating amino group and an electron-withdrawing nitro group on the pyrazole ring creates a push-pull effect that can impact its stability and reactivity. Theoretical calculations on related nitro-substituted pyrazoles have been performed to understand their stability, which is a key parameter for their potential use as energetic materials. nih.gov

Below is a table with representative optimized geometric parameters for a related pyrazole derivative, 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, which provides an indication of the expected bond lengths and angles.

| Parameter | Value |

|---|---|

| N1–N2 Bond Length | 1.375 Å |

| N2–C3 Bond Length | 1.335 Å |

| C3–C4 Bond Length | 1.428 Å |

| C4–C5 Bond Length | 1.371 Å |

| C5–N1 Bond Length | 1.385 Å |

| N1–N2–C3 Angle | 111.4° |

| N2–C3–C4 Angle | 106.1° |

| C3–C4–C5 Angle | 107.5° |

| C4–C5–N1 Angle | 108.9° |

| C5–N1–N2 Angle | 106.1° |

Data based on the crystal structure of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of molecular stability; a larger energy gap generally implies higher stability and lower chemical reactivity. irjweb.com

For pyrazole derivatives, the HOMO and LUMO energies are influenced by the substituents on the ring. nih.gov In 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro-, the amino group is expected to raise the HOMO energy level, making the molecule a better electron donor, while the nitro group will lower the LUMO energy level, making it a better electron acceptor. This combination leads to a smaller HOMO-LUMO gap, suggesting a higher reactivity. materialsciencejournal.org

The following table presents calculated HOMO, LUMO, and energy gap values for a similar aminonitropyrazole system.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.06 |

| ELUMO | -2.90 |

| Energy Gap (ΔE) | 3.16 |

Representative data from a DFT study on a substituted nitrophenyl pyrazole derivative. nih.gov

Natural Bonding Orbital (NBO) and Charge Distribution Analysis

Natural Bonding Orbital (NBO) analysis is a theoretical method used to study charge distribution, charge transfer, and intramolecular and intermolecular interactions. It provides a description of the Lewis structure of a molecule and the delocalization of electron density. The analysis of NBO charges on individual atoms can reveal insights into the molecule's reactivity and electrostatic interactions. researchgate.net

In 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro-, the NBO analysis would likely show a significant negative charge on the nitrogen atoms of the nitro group and the pyrazole ring, while the hydrogen atoms of the amino group and methyl groups would carry a positive charge. This charge separation is a consequence of the different electronegativities of the atoms and the electron-donating and -withdrawing nature of the substituents. DFT calculations on similar substituted pyrazoles have been used to elucidate these charge distributions. nih.gov

Molecular Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting the reactive sites for electrophilic and nucleophilic attacks. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack. researchgate.net

For 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro-, the MESP map would be expected to show a region of high negative potential around the nitro group, making it a likely site for electrophilic interaction. Conversely, the area around the amino group's hydrogen atoms would exhibit a positive potential, indicating a site for nucleophilic interaction. Such maps are generated from DFT calculations and provide a clear picture of the molecule's charge distribution and reactivity. nih.gov

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics, including frequency conversion and optical switching. Molecules with significant NLO properties typically possess a large dipole moment and hyperpolarizability. The presence of both electron-donating and electron-withdrawing groups connected by a π-conjugated system can lead to enhanced NLO responses. nih.gov

The structure of 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro-, with its amino and nitro groups on the pyrazole ring, suggests that it may exhibit NLO properties. Computational studies on various pyrazole derivatives have shown that they can possess significant first-order hyperpolarizability (β) values, often greater than that of the standard NLO material, urea. nih.gov DFT calculations are a common method to predict the NLO properties of new molecules.

A representative table of calculated NLO properties for a substituted nitrophenyl pyrazole derivative is shown below.

| Property | Value |

|---|---|

| Dipole Moment (μ) | 7.5 D |

| Polarizability (α) | 25.0 x 10-24 esu |

| First Hyperpolarizability (β) | 7.26 x 10-30 esu |

Representative data from a DFT study on a substituted nitrophenyl pyrazole derivative. nih.gov

Theoretical Examination of Tautomeric Forms and Isomerism

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. Pyrazole derivatives, particularly those with amino or hydroxyl substituents, can exhibit annular tautomerism, where a proton can be located on either of the two nitrogen atoms of the pyrazole ring. nih.govresearchgate.net

For 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro-, the primary tautomeric considerations would involve the amino group, potentially leading to an imino tautomer, although for aminopyrazoles, the amino form is generally more stable. semanticscholar.org The relative stability of different tautomers and isomers can be assessed using computational methods by calculating their energies. nih.gov The solvent environment can also play a crucial role in determining the predominant tautomeric form. rsc.org

Theoretical studies on substituted aminopyrazoles have indicated that the 3-amino tautomer is generally more stable than the 5-amino tautomer, but the relative stability is highly dependent on the nature of other substituents on the pyrazole ring. researchgate.net For 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro-, the electronic effects of the dimethyl and nitro groups would influence the tautomeric equilibrium.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing detailed insights into their conformational flexibility and dynamic properties. For a molecule such as 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro-, MD simulations can elucidate the range of accessible conformations, the energetic barriers between them, and the influence of the surrounding environment on its structure. While specific MD simulation studies exclusively focused on 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro- are not extensively documented in publicly available literature, the principles of conformational analysis derived from studies of related substituted pyrazole derivatives can be applied to understand its likely dynamic behavior.

The conformational flexibility of 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro- is primarily dictated by the rotation around the single bonds connecting the substituent groups to the pyrazole ring. The key rotational degrees of freedom would be the torsion angles associated with the amino group, the nitro group, and the methyl groups.

Key Torsional Angles and Expected Flexibility:

C4-N(nitro) bond: The rotation of the nitro group at the C4 position is expected to be a significant factor in the molecule's conformational landscape. Studies on other nitropyrazoles have shown that the planarity of the nitro group with respect to the pyrazole ring can be influenced by the presence of other substituents. For instance, in some dinitropyrazole derivatives, the introduction of a second nitro group can cause one of the nitro groups to rotate out of the plane of the pyrazole ring. nih.gov The steric hindrance and electronic interactions between the nitro group, the adjacent methyl group at the C5 position, and the amino group at the C3 position would influence the rotational barrier around the C4-N bond.

C3-N(amino) bond: The amino group at the C3 position also possesses rotational freedom. The orientation of the amino group can be influenced by intramolecular hydrogen bonding with the adjacent nitro group or by interactions with solvent molecules in a solution-phase simulation.

Insights from a Closely Related Structure:

Valuable structural information can be inferred from the crystal structure of the closely related compound, 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole. researchgate.net In this molecule, which differs by having a hydrazino group instead of an amino group, the pyrazole ring forms a stable, planar core. The substituent groups are arranged around this core, and their orientations are determined by a combination of electronic effects and crystal packing forces. An MD simulation starting from such a crystal structure would allow for the exploration of conformational space in a more dynamic environment, such as in a solvent, revealing the flexibility that is not apparent in a static crystal lattice.

Hypothetical Molecular Dynamics Simulation Findings:

A hypothetical molecular dynamics simulation of 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro- in an aqueous solvent would likely reveal several key dynamic features. The simulation would track the trajectories of all atoms over time, allowing for the analysis of various parameters.

Table 6.4.1: Potential Conformational States and Dihedral Angles from a Hypothetical MD Simulation

| Conformational State | Dihedral Angle (C3-C4-N-O) | Dihedral Angle (C4-C3-N-H) | Key Intramolecular Interactions |

| Planar | ~0° or ~180° | Variable | Potential for intramolecular hydrogen bonding between the amino and nitro groups. |

| Twisted Nitro | ~30-60° | Variable | Steric repulsion between the nitro and methyl groups may favor a non-planar conformation. |

| Rotated Amino | Variable | ~90° | Disruption of potential intramolecular hydrogen bonds, possibly favored in protic solvents. |

The simulation would likely show that the pyrazole ring itself remains largely planar, serving as a rigid scaffold. The primary sources of flexibility would be the exocyclic single bonds. The nitro group would likely exhibit significant fluctuations in its dihedral angle with respect to the pyrazole ring, potentially sampling both planar and non-planar conformations. The energy landscape of this rotation would be characterized by specific minima corresponding to stable or metastable conformers. Similarly, the amino group would also exhibit rotational freedom, with its preferred orientation being influenced by the potential for forming intramolecular hydrogen bonds with one of the oxygen atoms of the nitro group.

Applications in Materials Science and Advanced Chemical Technologies Non Biological Focus

1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro- as a Strategic Building Block for Diverse Heterocyclic Libraries

The structural framework of 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro- makes it a potent precursor for the synthesis of fused heterocyclic systems, particularly pyrazolo[4,3-e] nih.govmdpi.comresearchgate.nettriazines. These fused-ring systems are of significant interest in materials chemistry and specialty chemical development.

A key synthetic strategy involves the use of a closely related precursor, 5-chloro-1,3-dimethyl-4-nitropyrazole, which can be readily converted to various intermediates. For instance, the hydrazinolysis of this chloro-derivative yields 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole. researchgate.net This hydrazino intermediate is a pivotal component in constructing the triazine ring. The synthesis proceeds through acylation of the hydrazino group, followed by reduction of the nitro group to an amine, and subsequent intramolecular oxidative cyclization to form the target pyrazolotriazine core. researchgate.net This multi-step process highlights the utility of the substituted nitropyrazole scaffold in generating complex, nitrogen-rich heterocyclic libraries. beilstein-journals.orgnih.gov

The 5-amino group on the pyrazole (B372694) ring, as in the title compound, is a crucial nucleophilic site that can participate in various condensation and cyclization reactions to build diverse heterocyclic structures. researchgate.net For example, 5-aminopyrazoles are known to react with a range of electrophilic reagents to form fused pyrimidine (B1678525), triazine, and other heterocyclic systems. nih.govresearchgate.net The presence of the nitro group at the 4-position and methyl groups at the 1- and 5-positions influences the reactivity and stability of the molecule, allowing for controlled synthetic transformations.

Table 1: Synthesis of Fused Heterocycles from Nitropyrazole Precursors

| Starting Material | Key Reagents | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 5-chloro-1,3-dimethyl-4-nitropyrazole | 1. Hydrazine (B178648) hydrate2. Acylating agent3. Reducing agent4. Polyphosphoric acid | Substituted pyrazolo[4,3-e] nih.govmdpi.comresearchgate.nettriazines | researchgate.net |

| 5-amino-1H-pyrazole-4-carbonitrile | Formamide | 1H-pyrazolo[3,4-d]pyrimidin-4-amine | nih.gov |

Development of Novel Coordination Compounds and Ligands Based on the Pyrazole Scaffold

Pyrazole derivatives are extensively used as ligands in coordination chemistry due to the ability of their nitrogen atoms to coordinate with a wide range of metal ions, forming stable complexes. researchgate.netresearchgate.net The 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro- scaffold is particularly interesting for ligand design. It possesses multiple potential coordination sites: the two adjacent nitrogen atoms of the pyrazole ring and the nitrogen atom of the exocyclic amino group. This allows it to act as a monodentate, bidentate, or bridging ligand, facilitating the construction of diverse metal-organic frameworks (MOFs) and coordination polymers. researchgate.netnih.gov

While 4-nitrosopyrazoles have been less studied as ligands compared to their 4-nitropyrazole counterparts, the introduction of coordinating groups to the pyrazole ring is a known strategy to increase the nuclearity and complexity of the resulting metal complexes. researchgate.net The amino group at the 3-position in 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro- provides an additional donor site, enhancing its chelating ability.

Research on related pyrazole systems demonstrates this principle. For example, complexes of Cd(II), Cu(II), and Fe(II) have been successfully synthesized using N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, where the pyrazole ring and other nitrogen/oxygen donors coordinate to the metal center. nih.gov Similarly, Schiff bases derived from 4-aminoantipyrine (B1666024) (a pyrazolone (B3327878) derivative) readily form octahedral complexes with various transition metals. These examples underscore the potential of the 1,5-dimethyl-4-nitro-1H-pyrazol-3-amine scaffold to form stable and structurally diverse coordination compounds.

Table 2: Examples of Metal Complexes with Pyrazole-Based Ligands

| Ligand | Metal Ion(s) | Resulting Complex Formula/Structure | Reference |

|---|---|---|---|

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1) | Cd(II) | [Cd(L1)2Cl2] | nih.gov |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1) | Cu(II) | Cu(L1)2(C2H5OH)22 | nih.gov |

Contributions to the Design of Materials with Specific Electronic or Optical Properties

The electronic properties of pyrazole derivatives can be finely tuned by the introduction of various substituents. The 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro- molecule features a classic "push-pull" system, with the electron-donating amino group (-NH2) and the electron-withdrawing nitro group (-NO2) attached to the same aromatic pyrazole core. This configuration is a well-established strategy for designing molecules with significant nonlinear optical (NLO) properties and for creating dyes and fluorescent materials. nih.gov

The nitro group is particularly effective at influencing the electronic structure of the pyrazole system. In the crystal structure of a related compound, 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the nitro group is coplanar with the attached benzene (B151609) ring, and the crystal packing is dominated by π–π interactions, which are crucial for charge transport in electronic materials. nih.govresearchgate.net The presence of both donor and acceptor groups in the title compound can lead to a significant intramolecular charge transfer (ICT) upon photoexcitation, which is often associated with large Stokes shifts and solvatochromism, properties that are valuable for sensors and optical devices.

Furthermore, nitrated pyrazole-based compounds are investigated as high-energy-density materials (HEDMs). The high nitrogen content and the presence of the nitro group contribute to a high heat of formation and density. nih.govrsc.org While the primary focus here is non-biological, the fundamental electronic and structural properties that make these compounds suitable for energetic applications—such as high crystal density and extensive hydrogen bonding networks—are also relevant to the design of other advanced materials. researchgate.netrsc.org

Table 3: Electronic and Structural Properties of Related Nitrophenyl-Pyrazoles

| Compound | Key Structural Feature | Observed Property / Interaction | Reference |

|---|---|---|---|

| 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | Benzene ring twisted 31.38° from pyrazole ring. | Supramolecular chains formed by π–π interactions. | nih.govresearchgate.net |

| 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole | Extensive hydrogen bonding. | Molecules linked into a supramolecular assembly via N—H⋯O and N—H⋯N bonds. | researchgate.net |

Role in Advanced Organic Synthesis Strategies for Specialty Chemicals

Beyond serving as a building block for fused heterocycles, 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro- and its derivatives are key intermediates in multi-step syntheses of specialty chemicals. orientjchem.orgglobalresearchonline.net Specialty chemicals are valued for their specific functions and performance, and functionalized pyrazoles are crucial for accessing molecules with precise structural and electronic characteristics.

The synthesis of pyrazolo[4,3-e] nih.govmdpi.comresearchgate.nettriazine derivatives, as discussed previously, is a prime example of creating specialty chemicals with potential applications in materials science, such as dyes and ligands. nih.govmdpi.comnih.gov The ability to introduce a variety of substituents at different positions of the pyrazolo-triazine core, starting from the aminonitropyrazole, allows for the creation of a portfolio of compounds with systematically varied properties. mdpi.comresearchgate.net

The amino group of the title compound can be diazotized and replaced with other functional groups, further expanding its synthetic utility. Similarly, the nitro group can be reduced to an amine, providing another reactive handle for subsequent chemical transformations. These functional group interconversions allow chemists to use the 1,5-dimethyl-4-nitro-1H-pyrazol-3-amine scaffold as a versatile platform, strategically modifying it to achieve complex target molecules that would be difficult to synthesize otherwise. This versatility makes it an important component in the toolbox of advanced organic synthesis for producing high-value, performance-oriented chemicals.

Q & A

Q. What are the common synthetic routes for 1,5-dimethyl-4-nitro-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nitro group reduction or condensation reactions. For example:

- Nitro Reduction : Reacting a nitro-substituted precursor (e.g., 3-nitro-1-(1-phenylethyl)-1H-pyrazole) with zinc powder and NHCl in THF/MeOH at 80°C achieves ~67% yield .

- Hydrazine Condensation : Reacting acrylamide derivatives with hydrazine hydrate in ethanol under reflux yields pyrazol-3-amine derivatives (e.g., 79% yield for a related compound) .

- Key Variables : Temperature (80°C optimal for nitro reduction), solvent polarity (THF/MeOH vs. ethanol), and catalyst (Zn as a reducing agent) critically affect yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing 1,5-dimethyl-4-nitro-1H-pyrazol-3-amine?

- Methodological Answer :

- H NMR : NH protons resonate at δ 3.8–5.2 ppm (e.g., δ 3.83 ppm for a related pyrazol-3-amine) . Aromatic protons appear as multiplet signals in δ 7.0–8.6 ppm .

- IR Spectroscopy : NH stretching vibrations at ~3448–3278 cm confirm primary amine groups .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 229–249 for analogous compounds) and fragmentation patterns validate molecular weight and substituents .

Q. How does the nitro group influence the stability and reactivity of this compound in solution?

- Methodological Answer :

- Electron-Withdrawing Effect : The nitro group reduces electron density on the pyrazole ring, enhancing stability against electrophilic attacks but increasing susceptibility to nucleophilic substitution.

- Hydrogen Bonding : The NH group participates in intermolecular hydrogen bonds (e.g., N–H···O interactions), stabilizing crystalline forms. Graph set analysis (e.g., Etter’s formalism) can classify these interactions .

Advanced Research Questions

Q. What strategies are recommended for resolving crystallographic ambiguities in 1,5-dimethyl-4-nitro-1H-pyrazol-3-amine derivatives?

- Methodological Answer :

- Software Tools : Use SHELX programs (e.g., SHELXL for refinement) to resolve disorder or twinning. For example, SHELXL achieved an R factor of 0.064 in a related pyrazole structure .

- Data Collection : High-resolution X-ray data (≤1.0 Å) and low-temperature (e.g., 100 K) measurements improve accuracy.

Q. How can hydrogen-bonding networks in this compound be systematically analyzed for supramolecular applications?

- Methodological Answer :

- Graph Set Analysis : Assign patterns (e.g., D , R , or S motifs) to hydrogen bonds. For example, N–H···O bonds in nitro-pyrazoles often form D -type chains .

- Computational Modeling : Density Functional Theory (DFT) calculates bond lengths and angles, validated against experimental X-ray data .

Q. What pharmacological activities are associated with 1,5-dimethyl-4-nitro-1H-pyrazol-3-amine derivatives, and how are these evaluated?

- Methodological Answer :

- Enzyme Inhibition : Pyrazole cores show potential as kinase or NLRP3 inflammasome inhibitors. Assays include IC measurements via fluorescence polarization .

- Antitumor Activity : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) evaluate cytotoxicity. Derivatives with electron-withdrawing groups (e.g., nitro) often enhance activity .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?

- Methodological Answer :

- Yield Discrepancies : Optimize reaction time (e.g., 6–24 hours for nitro reduction) or solvent systems (e.g., DMF vs. ethanol) .

- Spectroscopic Variability : Use deuterated solvents (e.g., DMSO-d) to eliminate exchangeable proton interference in NMR. Cross-validate MS data with high-resolution techniques (HRMS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.